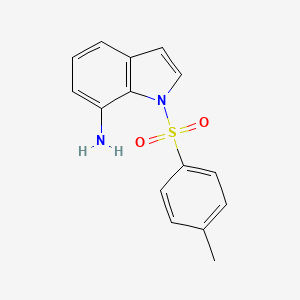

1-Tosyl-1H-indol-7-amine

Vue d'ensemble

Description

1-Tosyl-1H-indol-7-amine is a compound that belongs to the indole family, which is a significant class of heterocycles found in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .

Méthodes De Préparation

The synthesis of 1-Tosyl-1H-indol-7-amine can be achieved through several methods. One common approach involves the use of palladium/norbornene-cocatalyzed regioselective alkylation of nitrogen-containing heterocycles . Another method includes the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which enables the preparation of various indole derivatives . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yields and purity.

Analyse Des Réactions Chimiques

1-Tosyl-1H-indol-7-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carbaldehydes, while reduction can produce indolines .

Applications De Recherche Scientifique

Pharmacological Applications

1-Tosyl-1H-indol-7-amine exhibits a range of biological activities, primarily due to the indole scaffold's ability to mimic various protein structures. This section highlights its key pharmacological applications:

Anticancer Activity

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds with the indole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that derivatives of indole can effectively target cancer cell lines such as A-549 and HT-1080 through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. The incorporation of the tosyl group enhances the compound's ability to disrupt bacterial membranes and inhibit essential bacterial functions. Recent investigations have identified several indole-based compounds with significant activity against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Antioxidant Properties

The antioxidant capabilities of indole derivatives are also noteworthy. Studies have demonstrated that this compound can act as an effective scavenger of free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies, often focusing on green synthesis techniques that minimize environmental impact. Recent advancements include:

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing indole derivatives. This technique allows for shorter reaction times and higher yields compared to traditional heating methods .

One-Pot Reactions

One-pot reactions are another effective strategy for synthesizing this compound, streamlining the process by combining multiple reaction steps into a single procedure. This approach not only reduces time but also minimizes the need for extensive purification steps .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of 1-Tosyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparaison Avec Des Composés Similaires

1-Tosyl-1H-indol-7-amine can be compared with other indole derivatives such as:

Tryptophan: An essential amino acid found in proteins.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carbaldehyde: A common oxidation product of indole derivatives.

The uniqueness of this compound lies in its tosyl group, which can influence its reactivity and biological activity compared to other indole derivatives .

Activité Biologique

1-Tosyl-1H-indol-7-amine is an indole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tosyl group, which enhances its reactivity and biological profile compared to other indole derivatives. Below, we explore its biochemical properties, cellular effects, molecular mechanisms, and research findings.

This compound plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, indole derivatives like this compound have been shown to interact with enzymes involved in cell signaling pathways and metabolic processes.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂S |

| Molecular Weight | 286.35 g/mol |

| Solubility | Soluble in DMSO and ethanol; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

The compound exhibits various effects on different types of cells. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress response, enhancing the cell's ability to cope with reactive oxygen species.

The mechanism of action involves binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound can bind to specific enzymes and proteins, altering their conformation and activity. The binding interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Mechanistic Insights

- Enzyme Interaction : this compound inhibits various enzymes critical for cellular functions.

- Gene Regulation : It influences transcription factors, thereby modulating the transcriptional activity of target genes.

- Subcellular Localization : The compound may localize to specific cellular compartments, affecting its biological activity.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound in various contexts:

- Antiviral Activity : Research indicates that indole derivatives exhibit antiviral properties. For example, a study highlighted the effectiveness of related compounds as inhibitors against influenza viruses, demonstrating their potential as antiviral agents .

- Anticancer Properties : Investigations into the anticancer activity of indole derivatives suggest that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : Some studies have reported antimicrobial properties associated with indole derivatives, indicating their potential use in treating infections caused by resistant strains of bacteria .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Inhibitory effects against influenza viruses; potential for broader antiviral applications |

| Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation observed in various cancer cell lines |

| Antimicrobial | Effective against several bacterial strains; potential for development into new antimicrobial agents |

Case Studies

A notable case study evaluated the synthesis and biological evaluation of N-tosyl substituted indole-based thiosemicarbazones as competitive tyrosinase inhibitors. The study demonstrated that these compounds exhibited significant inhibitory activity against tyrosinase, suggesting a pathway for developing novel therapeutic agents targeting skin disorders such as hyperpigmentation .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylindol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKZNGUPFWPPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252517 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-15-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.